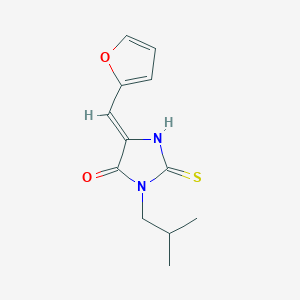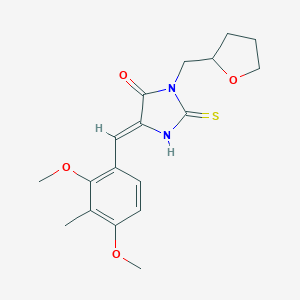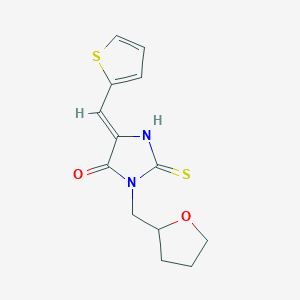![molecular formula C20H15ClN2O5S B305719 4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B305719.png)
4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid, also known as CDDO-Me or bardoxolone methyl, is a synthetic triterpenoid compound that has shown potential in various scientific research applications.
作用機序
4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid exerts its biological effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes. It also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of inflammation, and improvement of insulin sensitivity. It also has neuroprotective effects and has been shown to reduce oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using 4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid in lab experiments is its ability to regulate multiple signaling pathways, making it a potential therapeutic agent for various diseases. However, its high lipophilicity and low water solubility can pose challenges in its formulation and delivery. Additionally, the lack of clinical data on its safety and efficacy limits its translation to human trials.
将来の方向性
Future research directions for 4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid include exploring its potential in combination therapy with other drugs, investigating its effects on gut microbiota, and developing novel formulations for improved delivery. Further studies on its safety and efficacy in human trials are also warranted.
Conclusion:
4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid is a promising synthetic triterpenoid compound that has shown potential in various scientific research applications. Its ability to regulate multiple signaling pathways makes it a potential therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action, safety, and efficacy in humans.
合成法
4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid is synthesized from 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) through a series of chemical reactions. The synthesis involves the conversion of CDDO to CDDO-trifluoroacetate, followed by the reaction with methyl iodide to form 4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid. The final product is obtained through the purification process.
科学的研究の応用
4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and metabolic disorders. Studies have shown that 4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid exhibits anti-inflammatory, antioxidant, and anticancer properties by regulating various signaling pathways and gene expression.
特性
製品名 |
4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid |
|---|---|
分子式 |
C20H15ClN2O5S |
分子量 |
430.9 g/mol |
IUPAC名 |
4-[(Z)-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C20H15ClN2O5S/c1-11-2-7-14(9-15(11)21)22-17(24)10-23-18(25)16(29-20(23)28)8-12-3-5-13(6-4-12)19(26)27/h2-9H,10H2,1H3,(H,22,24)(H,26,27)/b16-8- |
InChIキー |
OLQAGQFHLLZLJT-PXNMLYILSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=O)Cl |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=O)Cl |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B305636.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305637.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305638.png)
![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)
![2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305641.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305642.png)

![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-isobutyl-2-thioxo-4-imidazolidinone](/img/structure/B305647.png)

![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone](/img/structure/B305652.png)
![3-(2-Methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305654.png)

